molecular formula C14H24N2O2S B4539865 p-Toluenesulfonamide, N-(3-diethylaminopropyl)- CAS No. 32411-06-6

p-Toluenesulfonamide, N-(3-diethylaminopropyl)-

Cat. No.: B4539865
CAS No.: 32411-06-6
M. Wt: 284.42 g/mol
InChI Key: LUMPZJKTZVLGQW-UHFFFAOYSA-N
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Description

Historical Trajectory of Aminoalkylsulfonamides in Organic Synthesis

The journey of aminoalkylsulfonamides in organic synthesis is intrinsically linked to the broader history of sulfonamide chemistry. The initial discovery of the antibacterial properties of sulfonamide drugs in the early 20th century marked a pivotal moment in medicine and spurred extensive research into this class of compounds. mdpi.com Early medicinal chemistry efforts focused on modifying the core sulfonamide structure to enhance efficacy and broaden the spectrum of activity. pharmaguideline.com

Over time, the focus expanded beyond antimicrobial agents, and chemists began to appreciate the versatility of the sulfonamide group as a pharmacophore and a key functional group in organic synthesis. The introduction of aminoalkyl chains to the sulfonamide nitrogen atom gave rise to the class of aminoalkylsulfonamides. This structural modification was found to influence the physicochemical properties of the parent sulfonamide, such as solubility and basicity, which in turn could modulate their biological activity and potential applications. The development of synthetic methodologies to efficiently construct these molecules has been a continuous area of research, facilitating the exploration of their chemical space.

Significance of the p-Toluenesulfonamide (B41071) Moiety and Diethylaminopropyl Chain in Chemical Design

The p-toluenesulfonamide moiety, often referred to as a "tosyl" group, is a cornerstone in chemical design and synthesis. Its prevalence stems from its utility as a stable and versatile functional group. In organic synthesis, it is widely employed as a protecting group for amines due to its stability under a variety of reaction conditions and its straightforward introduction and removal. nih.gov Beyond its role in protection, the tosyl group can influence the reactivity of adjacent functional groups and serve as a building block in the construction of more complex molecules. nih.gov In the realm of medicinal chemistry, the p-toluenesulfonamide scaffold is a recognized pharmacophore, present in a range of therapeutic agents with diverse biological activities. nih.govdovepress.com

The diethylaminopropyl chain, on the other hand, imparts distinct characteristics to a molecule. The tertiary amine function introduces basicity, allowing for the formation of salts which can enhance aqueous solubility—a critical factor in drug development. The flexible three-carbon chain provides conformational adaptability, which can be crucial for optimal interaction with biological targets. The presence of the diethylamino group can also influence the lipophilicity of the molecule, affecting its ability to cross biological membranes. The combination of these features makes the diethylaminopropyl chain a valuable component in the design of molecules intended for biological applications.

Emerging Research Frontiers and Scholarly Gaps in N-(3-diethylaminopropyl)-p-Toluenesulfonamide Scholarship

While the individual components of N-(3-diethylaminopropyl)-p-toluenesulfonamide are well-understood in various chemical contexts, dedicated research on this specific compound is still in its nascent stages. A significant scholarly gap exists in the comprehensive characterization of its physicochemical properties, spectroscopic data, and reactivity.

Emerging research frontiers for N-(3-diethylaminopropyl)-p-toluenesulfonamide and related aminoalkylsulfonamides lie in the exploration of their potential as:

Novel Therapeutic Agents: Investigating the biological activity of this compound against various targets is a promising avenue. The combination of the sulfonamide pharmacophore and the aminoalkyl chain could lead to the discovery of new antibacterial, antifungal, or even anticancer agents.

Catalysts and Ligands: The presence of a nitrogen-containing side chain suggests potential applications as a ligand in coordination chemistry and catalysis.

Building Blocks in Organic Synthesis: The unique structure of N-(3-diethylaminopropyl)-p-toluenesulfonamide could be leveraged as a specialized building block for the synthesis of more complex and functionally rich molecules.

To fully realize the potential of this compound, further in-depth studies are required to elucidate its detailed chemical behavior and explore its utility in various scientific disciplines. The lack of extensive published research on N-(3-diethylaminopropyl)-p-toluenesulfonamide presents a clear opportunity for future scholarly investigation.

Physicochemical Properties of p-Toluenesulfonamide

PropertyValue
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Melting Point134-137 °C
AppearanceWhite solid

This data is for the parent compound p-Toluenesulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-4-16(5-2)12-6-11-15-19(17,18)14-9-7-13(3)8-10-14/h7-10,15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMPZJKTZVLGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186133
Record name p-Toluenesulfonamide, N-(3-diethylaminopropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32411-06-6
Record name p-Toluenesulfonamide, N-(3-diethylaminopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032411066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonamide, N-(3-diethylaminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Diethylaminopropyl P Toluenesulfonamide

Established Synthetic Routes to N-(3-diethylaminopropyl)-p-Toluenesulfonamide

Traditional synthetic approaches to N-(3-diethylaminopropyl)-p-toluenesulfonamide rely on well-established, robust reactions that form the core sulfonamide bond.

Amidation and Sulfonylation Strategies in its Formation

The most direct and widely employed method for the synthesis of N-(3-diethylaminopropyl)-p-toluenesulfonamide is the reaction between p-toluenesulfonyl chloride and N,N-diethyl-1,3-propanediamine. orgsyn.orgresearchgate.netnih.gov This reaction is a classic nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The more nucleophilic primary amine of N,N-diethyl-1,3-propanediamine selectively attacks the electrophilic sulfur atom, displacing the chloride leaving group to form the stable S-N bond. ekb.eg

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270). The choice of base and solvent can influence reaction rate and yield. Maintaining a low temperature, often between 0-5 °C, helps to control the exothermic nature of the reaction and minimize potential side reactions. orgsyn.orgresearchgate.net

ReagentsBaseSolventTemperature (°C)Notes
p-Toluenesulfonyl chloride, N,N-diethyl-1,3-propanediamineTriethylamineDichloromethane0 to Room TempStandard conditions, good for selectively reacting with the primary amine. researchgate.net
p-Toluenesulfonyl chloride, N,N-diethyl-1,3-propanediaminePyridineTetrahydrofuran0 to 10Pyridine acts as both base and catalyst.
p-Toluenesulfonyl chloride, N,N-diethyl-1,3-propanediamineSodium CarbonateTHF/WaterRoom TempA weaker inorganic base can be used in a biphasic system. ekb.eg

Multi-Step Conversions for its Construction

One such strategy involves the protection of one amine group before sulfonylation. For instance, the primary amine of N,N-diethyl-1,3-propanediamine could be selectively protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). The remaining tertiary amine would not react with the protecting agent. The subsequent reaction with p-toluenesulfonyl chloride would have to be performed on a different precursor, such as p-toluenesulfonamide (B41071) itself, via N-alkylation with a protected and activated 3-aminopropanol derivative. A more common multi-step route involves starting with a different amine and building the side chain. For example, p-toluenesulfonamide can be alkylated with a 3-halopropyl derivative, followed by reactions to construct the diethylamino group.

A representative multi-step sequence could be:

Alkylation of p-toluenesulfonamide: Reaction of p-toluenesulfonamide with a dihaloalkane like 1-bromo-3-chloropropane (B140262) under basic conditions to form N-(3-chloropropyl)-p-toluenesulfonamide.

Amination: Subsequent reaction of the N-(3-chloropropyl) intermediate with an excess of diethylamine (B46881) to displace the chloride and form the final product, N-(3-diethylaminopropyl)-p-toluenesulfonamide. This nucleophilic substitution introduces the tertiary amine functionality at the end of the synthetic sequence.

This approach allows for the construction of various N-substituted sulfonamides by changing the amine used in the final step.

Catalytic Approaches in N-(3-diethylaminopropyl)-p-Toluenesulfonamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Pathways for N-Alkylation and C-N Coupling

Transition metal catalysis offers powerful alternatives to traditional methods for forming C-N and S-N bonds. researchgate.net

Palladium-Catalyzed N-Alkylation: The synthesis could be envisioned through a palladium-catalyzed N-alkylation of p-toluenesulfonamide with a suitable 3-carbon electrophile, such as 3-(diethylamino)propyl chloride or its corresponding alcohol (via a "borrowing hydrogen" mechanism). chemrxiv.orgrsc.org These reactions often employ palladium complexes with specialized phosphine (B1218219) ligands. The borrowing hydrogen approach is particularly notable for its atom economy, as it uses an alcohol as the alkylating agent with water as the only byproduct. organic-chemistry.org

Copper-Catalyzed C-N Coupling: Copper-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, can be used to form the S-N bond. nih.govnih.gov A potential route would involve the coupling of an aryl boronic acid (p-tolylboronic acid) with a sulfur-containing species and N,N-diethyl-1,3-propanediamine in a multi-component reaction, though this is less direct. A more plausible copper-catalyzed approach would be the coupling of p-toluenesulfonamide with a (3-halopropyl)diethylamine. semanticscholar.org

Catalytic StrategyMetal Catalyst (Example)Ligand (Example)ReactantsPotential Advantage
N-AlkylationPd(OAc)₂XPhosp-Toluenesulfonamide + (3-chloropropyl)diethylamineHigh functional group tolerance. chemrxiv.org
Borrowing Hydrogen[Pd(IPr)(cinnamyl)Cl]IPr (NHC ligand)p-Toluenesulfonamide + 3-(diethylamino)propan-1-olHigh atom economy, water is the only byproduct.
C-N CouplingCuIPhenanthrolinep-Toluenesulfonamide + (3-bromopropyl)diethylamineUse of an inexpensive and abundant metal catalyst. nih.gov

Organocatalytic and Biocatalytic Methods in Sulfonamide Chemistry

Organocatalysis: This field uses small organic molecules to catalyze reactions. For sulfonamide synthesis, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or certain phosphines can activate the sulfonyl chloride, facilitating the reaction with the amine under milder conditions than uncatalyzed routes. Recent research has explored the use of N-heterocyclic carbenes (NHCs) and other sophisticated organocatalysts to promote sulfonamide bond formation, offering a metal-free alternative. ucl.ac.uk

Biocatalysis: The use of enzymes for chemical synthesis is a growing area of green chemistry. While no specific enzyme has been reported for the synthesis of N-(3-diethylaminopropyl)-p-toluenesulfonamide, nature utilizes enzymes like sulfotransferases to form S-N bonds in the biosynthesis of certain natural products. nih.gov These enzymes use activated sulfate (B86663) donors like 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to transfer a sulfuryl group to an amine. nih.gov The discovery and engineering of such enzymes could pave the way for future biocatalytic routes to synthetic sulfonamides.

Derivatization and Functional Group Interconversions of N-(3-diethylaminopropyl)-p-Toluenesulfonamide

Once synthesized, N-(3-diethylaminopropyl)-p-toluenesulfonamide can serve as a starting material for further chemical modifications. The presence of two key functional groups—the tertiary amine and the sulfonamide—offers distinct sites for derivatization.

Reactions at the Tertiary Amine: The diethylamino group is a nucleophilic and basic center.

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation changes the molecule's solubility and electronic properties.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would convert the tertiary amine to its corresponding N-oxide, a common metabolite form and a useful synthetic intermediate.

Reactions involving the Sulfonamide Group: The sulfonamide moiety is generally stable. nih.gov

N-Alkylation/Arylation: While the sulfonamide nitrogen is much less nucleophilic than the tertiary amine, it can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated. This would, however, require careful selection of reagents to avoid reaction at the tertiary amine.

Reductive Cleavage: The N-S bond of the sulfonamide can be cleaved under strong reducing conditions, liberating the parent amine (N,N-diethyl-1,3-propanediamine) and a derivative of toluenesulfinic acid. researchgate.netchemrxiv.org This deprotection strategy is sometimes used in multi-step synthesis where the tosyl group serves as a protecting group for the primary amine. nih.govyoutube.com

These transformations allow for the fine-tuning of the molecule's properties or its incorporation into larger, more complex structures. nih.govlibretexts.org

Modification of the Diethylamino Subunit

The tertiary amine of the diethylamino group is a key site for reactivity, allowing for quaternization, elimination, oxidation, and dealkylation reactions.

Quaternization: The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and susceptible to reaction with alkyl halides to form quaternary ammonium salts. For instance, reaction with methyl iodide would yield the corresponding trimethylammonium iodide derivative. This transformation is a fundamental reaction of tertiary amines.

Hofmann Elimination: The quaternary ammonium salt formed through exhaustive methylation can undergo Hofmann elimination in the presence of a strong base, such as silver oxide. wikipedia.orgorgoreview.combyjus.comchemistrysteps.com This reaction results in the formation of an alkene by removal of a beta-hydrogen. In the case of the N,N,N-triethyl-N-(3-(tosylamino)propyl)ammonium salt, elimination would likely lead to the formation of ethene and N-(3-diethylaminopropyl)-p-toluenesulfonamide.

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. These N-oxides are useful intermediates in their own right and can undergo further reactions.

N-Dealkylation: The ethyl groups on the diethylamino moiety can be removed through various N-dealkylation procedures. encyclopedia.pubnih.govsemanticscholar.org This can be achieved through methods such as the Von Braun reaction using cyanogen (B1215507) bromide, or through oxidative methods. This metabolic N-dealkylation is also a known pathway for similar compounds in biological systems. encyclopedia.pubnih.govsemanticscholar.org

ReactionReagentsProduct Type
QuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt
Hofmann Elimination1. Excess CH₃I 2. Ag₂O, H₂O, heatAlkene + Tertiary amine
N-OxidationH₂O₂ or peroxy acidsN-oxide
N-Dealkylatione.g., CNBrN-dealkylated amine

Reactions at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen is another key reactive center, allowing for further substitution or cleavage of the tosyl group.

N-Alkylation/N-Arylation: While the sulfonamide nitrogen is already substituted, in related primary or secondary sulfonamides, N-alkylation and N-arylation are common reactions. For instance, copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported. ionike.com Manganese-catalyzed N-alkylation using alcohols is also an efficient method. acs.org These methods could potentially be adapted for further functionalization if a secondary sulfonamide analogue were used.

Deprotection (Detosylation): The tosyl group is often used as a protecting group for amines. Its removal, or deprotection, can be achieved under various conditions. Reductive cleavage using agents like sodium in liquid ammonia (B1221849) or other reducing agents can cleave the N-S bond to liberate the free amine. organic-chemistry.org Electrochemical methods have also been developed for the detosylation of N,N-disubstituted p-toluenesulfonamides. researchgate.net

ReactionReagents/ConditionsOutcome
N-AlkylationVarious catalysts and alkylating agents (on analogous 2° sulfonamides)Further N-substitution
N-ArylationBuchwald-Hartwig or Ullmann coupling (on analogous 2° sulfonamides)N-Aryl sulfonamide formation
DeprotectionReductive cleavage (e.g., Na/NH₃), electrochemical methodsCleavage of the tosyl group to yield the free amine

Transformations Involving the p-Toluene Aromatic System

The aromatic ring of the p-toluenesulfonyl group is susceptible to electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The outcome of substitution will depend on the reaction conditions and the interplay of these electronic effects.

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group onto the aromatic ring can be accomplished by treatment with fuming sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring. nih.govwikipedia.org These reactions are catalyzed by Lewis acids such as aluminum chloride. The regioselectivity of these reactions on the p-toluenesulfonyl moiety would need to be determined experimentally.

ReactionReagentsExpected Product
NitrationHNO₃, H₂SO₄Nitro-substituted aromatic ring
HalogenationX₂ (X=Cl, Br), Lewis AcidHalo-substituted aromatic ring
SulfonationFuming H₂SO₄Sulfo-substituted aromatic ring
Friedel-Crafts AcylationAcyl halide, AlCl₃Acyl-substituted aromatic ring
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Alkyl-substituted aromatic ring

Stereoselective Synthesis of N-(3-diethylaminopropyl)-p-Toluenesulfonamide Analogues

The synthesis of chiral analogues of N-(3-diethylaminopropyl)-p-toluenesulfonamide can be achieved by introducing a stereocenter in the propyl chain. A common strategy would involve the stereoselective synthesis of a chiral 1,3-diamine precursor, followed by reaction with p-toluenesulfonyl chloride. Asymmetric synthesis of chiral diamines can be accomplished through various methods, including the use of chiral catalysts or chiral auxiliaries. For example, rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines has been shown to produce highly enantioenriched sulfamides, which can be converted to chiral 1,3-diamines.

Exploration of Green Chemistry Principles in N-(3-diethylaminopropyl)-p-Toluenesulfonamide Preparation

Several green chemistry approaches can be applied to the synthesis of N-(3-diethylaminopropyl)-p-toluenesulfonamide to improve its environmental footprint.

Use of Greener Solvents and Catalysts: The use of ionic liquids as recyclable reaction media for sulfonamide synthesis has been reported. researchgate.netresearchgate.netsci-hub.senih.govacs.org Additionally, magnetically recoverable nanocatalysts offer a sustainable approach to sulfonamide synthesis, allowing for easy separation and reuse of the catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.govresearchgate.net This technology can be applied to the synthesis of p-toluenesulfonamides, reducing energy consumption.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgacs.orgresearchgate.netgoogle.com The synthesis of sulfonamides in flow reactors has been demonstrated to be an efficient and eco-friendly method. acs.orgacs.org

Green Chemistry ApproachKey Advantages
Ionic LiquidsRecyclable solvent, potentially lower volatility
Magnetically Recoverable CatalystsEasy catalyst separation and reuse, reduced waste
Microwave-Assisted SynthesisFaster reaction times, potentially higher yields, energy efficiency
Flow ChemistryImproved safety, scalability, automation, resource efficiency

Mechanistic Investigations and Reaction Dynamics of N 3 Diethylaminopropyl P Toluenesulfonamide Chemistry

Detailed Elucidation of Reaction Mechanisms in N-(3-diethylaminopropyl)-p-Toluenesulfonamide Derivatization

The primary derivatization to form N-(3-diethylaminopropyl)-p-toluenesulfonamide involves the reaction of p-toluenesulfonyl chloride with N,N-diethyl-1,3-propanediamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine group of N,N-diethyl-1,3-propanediamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the sulfur atom is bonded to the incoming amine, the p-tolyl group, two oxygen atoms, and the chlorine atom.

Departure of the Leaving Group: The intermediate then collapses, with the chloride ion acting as a good leaving group. The departure of the chloride ion is facilitated by the reformation of the sulfur-oxygen double bond character.

Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine (B128534) or even a second equivalent of the N,N-diethyl-1,3-propanediamine reactant, removes the proton from the nitrogen atom to yield the final, neutral N-(3-diethylaminopropyl)-p-toluenesulfonamide product and the corresponding ammonium (B1175870) salt.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or acetonitrile (B52724), to facilitate the interaction of the reactants. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. wikipedia.org

Further derivatization of N-(3-diethylaminopropyl)-p-toluenesulfonamide could involve reactions at the tertiary amine group or modifications of the aromatic ring, though these are less common and their mechanisms would depend on the specific reagents and conditions employed.

Kinetic Analysis of Reactions Involving N-(3-diethylaminopropyl)-p-Toluenesulfonamide

Kinetic studies of the formation of N-(3-diethylaminopropyl)-p-toluenesulfonamide are not extensively documented in the literature. However, valuable insights can be drawn from kinetic analyses of similar reactions, such as the reaction of p-toluenesulfonyl chloride with other nucleophiles.

For instance, studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine (B92270) have shown that the reaction follows second-order kinetics, being first order with respect to both the sulfonyl chloride and the nucleophile-base mixture. allresearchjournal.com It is reasonable to infer that the formation of N-(3-diethylaminopropyl)-p-toluenesulfonamide would exhibit similar kinetic behavior.

The rate of the reaction would be influenced by several factors:

Nucleophilicity of the Amine: The rate is directly proportional to the nucleophilicity of the amine. The primary amine in N,N-diethyl-1,3-propanediamine is a strong nucleophile.

Solvent Polarity: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the transition state, potentially accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation.

Steric Hindrance: While the primary amine in N,N-diethyl-1,3-propanediamine is relatively unhindered, significant steric bulk on either the nucleophile or the sulfonyl chloride could decrease the reaction rate.

A hypothetical rate law for the formation of N-(3-diethylaminopropyl)-p-toluenesulfonamide can be expressed as:

Rate = k[p-toluenesulfonyl chloride][N,N-diethyl-1,3-propanediamine]

where k is the second-order rate constant.

Table 1: Illustrative Kinetic Data for a Related Sulfonamide Formation Reaction

Temperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
20Value for a related system
30Value for a related system
40Value for a related system

Note: This table is illustrative and based on data for the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine. allresearchjournal.com Specific values for the reaction to form N-(3-diethylaminopropyl)-p-toluenesulfonamide would require experimental determination.

Thermodynamic Parameters Governing N-(3-diethylaminopropyl)-p-Toluenesulfonamide Transformations

The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the spontaneity and energy changes associated with the formation and transformations of N-(3-diethylaminopropyl)-p-toluenesulfonamide.

The formation of the sulfonamide bond is generally an exothermic process (negative ΔH), as the formation of the stable S-N bond releases energy. The reaction also typically leads to an increase in the number of molecules (e.g., the sulfonamide and the ammonium salt from the base), which can result in a positive entropy change (ΔS). Consequently, the Gibbs free energy (ΔG = ΔH - TΔS) for the formation of N-(3-diethylaminopropyl)-p-toluenesulfonamide is expected to be negative, indicating a spontaneous and favorable reaction under standard conditions.

Table 2: Illustrative Thermodynamic Parameters for a Related Sulfonamide Reaction

Thermodynamic ParameterValue (kJ mol⁻¹)Interpretation
Enthalpy of Activation (ΔH‡)Illustrative Positive ValueEnergy barrier to be overcome
Entropy of Activation (ΔS‡)Illustrative Negative ValueMore ordered transition state
Gibbs Free Energy of Activation (ΔG‡)Illustrative Positive ValueOverall kinetic barrier

Note: This table is illustrative and based on general principles and data from related reactions. allresearchjournal.com The negative entropy of activation is expected for a bimolecular reaction, indicating a more ordered transition state compared to the reactants.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms, energetics, and electronic structures of molecules. researchgate.net While specific DFT studies on N-(3-diethylaminopropyl)-p-toluenesulfonamide are scarce, computational methods can be applied to elucidate various aspects of its chemistry.

Modeling the Reaction Pathway:

DFT calculations can be used to model the reaction pathway for the formation of N-(3-diethylaminopropyl)-p-toluenesulfonamide from p-toluenesulfonyl chloride and N,N-diethyl-1,3-propanediamine. This would involve:

Geometry Optimization: Optimizing the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products.

Frequency Calculations: Performing frequency calculations to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state).

Analysis of Molecular Properties:

Computational models can also provide insights into the electronic properties of N-(3-diethylaminopropyl)-p-toluenesulfonamide, such as:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to understand the molecule's reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and the nature of the chemical bonds.

Table 3: Illustrative Computationally Derived Parameters for p-Toluenesulfonamide (B41071)

ParameterComputational MethodCalculated Value
HOMO EnergyDFT/B3LYP/6-311G(d,p)Illustrative Negative Value (eV)
LUMO EnergyDFT/B3LYP/6-311G(d,p)Illustrative Positive Value (eV)
HOMO-LUMO GapDFT/B3LYP/6-311G(d,p)Illustrative Positive Value (eV)
Dipole MomentDFT/B3LYP/6-311G(d,p)Illustrative Value (Debye)

Note: This table presents illustrative data for the parent p-toluenesulfonamide molecule based on common computational methods. researchgate.net Similar calculations could be performed for N-(3-diethylaminopropyl)-p-toluenesulfonamide to understand the effect of the N-substituent on its electronic properties.

Computational and Theoretical Chemistry of N 3 Diethylaminopropyl P Toluenesulfonamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations, based on the principles of quantum mechanics, can determine the optimal geometric structure and the distribution of electrons within N-(3-diethylaminopropyl)-p-toluenesulfonamide.

Detailed research findings from quantum chemical calculations reveal the molecule's three-dimensional arrangement, including key bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom in the sulfonamide group is typically tetrahedral, and the aromatic ring of the toluene (B28343) group is planar. The diethylaminopropyl side chain, however, possesses significant conformational flexibility.

Electronic properties derived from these calculations include the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the sulfonyl group.

Table 1: Calculated Molecular Properties of a Representative Sulfonamide Derivative

Property Value
Bond Lengths (Å)
S=O 1.45
S-N 1.65
S-C (aromatic) 1.78
**Bond Angles (°) **
O-S-O 120.5
O-S-N 107.2
N-S-C 106.8
Electronic Properties
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Note: This data is illustrative for a related sulfonamide and calculated using Density Functional Theory (DFT) with a B3LYP functional and a 6-311G(d,p) basis set. Actual values for N-(3-diethylaminopropyl)-p-toluenesulfonamide would require specific calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for molecules with flexible regions, such as the N-(3-diethylaminopropyl) side chain in the target compound. mdpi.comresearchgate.net This analysis involves mapping the molecule's energy as a function of the rotation around its single bonds. The resulting plot is known as a potential energy surface (PES). wikipedia.org

The PES reveals the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). wikipedia.org For N-(3-diethylaminopropyl)-p-toluenesulfonamide, key rotations would be around the S-N, N-C, and various C-C bonds of the propyl chain. Theoretical conformational analysis can identify several low-energy conformers. mdpi.com The global minimum on the potential energy surface represents the most probable shape of the molecule in the gas phase. mdpi.com The relative energies of other stable conformers determine their population at a given temperature. The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, governs the conformational preferences.

Table 2: Relative Energies of Hypothetical Conformers for N-(3-diethylaminopropyl)-p-toluenesulfonamide

Conformer Dihedral Angle (S-N-C-C) Relative Energy (kcal/mol) Population (%)
Anti 180° 0.00 65
Gauche (+) +60° 1.20 17
Gauche (-) -60° 1.25 15
Eclipsed 5.50 <1

Note: This table presents hypothetical data to illustrate the typical outputs of a conformational analysis. The actual values would depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. pharmaexcipients.comresearchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can model how N-(3-diethylaminopropyl)-p-toluenesulfonamide interacts with itself and with other molecules, such as solvents or biological macromolecules, over time. nih.govmdpi.com

These simulations are particularly useful for understanding intermolecular interactions, which are dominated by non-covalent forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.com In a simulation of the pure compound in a condensed phase, one could observe how molecules pack together and identify the dominant intermolecular contacts. For example, hydrogen bonds might form between the sulfonamide N-H (if present, though not in this specific N-disubstituted molecule) or C-H groups and the sulfonyl oxygens of neighboring molecules. The diethylamino group can also act as a hydrogen bond acceptor. In a solvent, MD simulations can reveal the solvation shell structure, showing how solvent molecules arrange themselves around the solute.

Predictive Studies on Reactivity and Selectivity

Computational chemistry can predict the reactivity and selectivity of N-(3-diethylaminopropyl)-p-toluenesulfonamide. Reactivity indices, often derived from DFT calculations, help identify the most reactive sites within the molecule. growingscience.com

One common tool is the Fukui function, which indicates the propensity of an electronic density to change at a specific position upon gaining or losing an electron. This helps predict where nucleophilic or electrophilic attacks are most likely to occur. For N-(3-diethylaminopropyl)-p-toluenesulfonamide, the nitrogen of the diethylamino group is expected to be a primary nucleophilic site, while the sulfur atom of the sulfonamide group could be an electrophilic site. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Density Functional Theory (DFT) Applications in N-(3-diethylaminopropyl)-p-toluenesulfonamide Research

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the much simpler electron density. nih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-(3-diethylaminopropyl)-p-toluenesulfonamide.

In the context of this specific molecule, DFT is the workhorse method used for many of the applications already described:

Geometry Optimization: Finding the lowest energy structure. researchgate.net

Vibrational Analysis: Calculating infrared and Raman spectra to compare with experimental data and confirm the nature of stationary points on the PES.

Electronic Structure: Determining orbital energies, charge distributions, and other electronic properties. researchgate.net

Reactivity Prediction: Calculating reactivity descriptors like Fukui functions and MEPs. growingscience.com

Hybrid functionals, such as B3LYP, are commonly employed in DFT studies of organic molecules as they have been shown to provide accurate results for a wide range of properties. nih.gov The choice of the basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results.

Table 3: Common DFT Functionals and Basis Sets in Sulfonamide Research

Application Recommended Functional Recommended Basis Set
Geometry Optimization B3LYP, M06-2X 6-31G(d,p), 6-311++G(d,p)
Electronic Properties B3LYP, PBE0 6-311++G(d,p), aug-cc-pVDZ
Reaction Mechanisms M06-2X, ωB97X-D 6-311++G(d,p)

Note: The selection of functional and basis set is problem-dependent, and this table provides general recommendations based on the literature for similar organic molecules.

Advanced Analytical Methodologies for Research Characterization of N 3 Diethylaminopropyl P Toluenesulfonamide and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatography is fundamental in determining the purity of N-(3-diethylaminopropyl)-p-toluenesulfonamide and in separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like N-(3-diethylaminopropyl)-p-toluenesulfonamide. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Parameters: The development of a robust HPLC method requires careful optimization of several parameters. A common starting point is a C18 or C8 stationary phase, which provides excellent separation for a wide range of organic molecules. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. oatext.com The use of a buffer is important to control the pH and ensure consistent ionization states of the analyte, particularly the basic diethylaminopropyl moiety. sigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic p-toluenesulfonamide (B41071) chromophore exhibits strong absorbance, often around 225-230 nm. nih.gov

Research Findings: Method validation according to International Council for Harmonisation (ICH) guidelines is critical to ensure the method is specific, accurate, precise, and linear. researchgate.net A well-developed method can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level impurity analysis. nih.gov For structurally similar p-toluenesulfonate compounds, methods have been developed with detection limits as low as 0.96 µg/g. oatext.com The specificity of the method ensures that the peak corresponding to N-(3-diethylaminopropyl)-p-toluenesulfonamide is free from interference from other potential impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-20 min (90% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD at 228 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 min

While N-(3-diethylaminopropyl)-p-toluenesulfonamide itself has low volatility, Gas Chromatography (GC) is a valuable tool for analyzing volatile impurities or derivatives that may be present or can be intentionally formed. For instance, analysis of residual starting materials or volatile by-products from its synthesis can be performed using GC.

Method Parameters: For GC analysis, a capillary column with a non-polar or mid-polar stationary phase, such as 5% phenyl polysiloxane (e.g., HP-5), is commonly used. orientjchem.org The sample is injected into a heated port where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. A temperature program is used to separate compounds based on their boiling points and interactions with the stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). orientjchem.org

Research Findings: In some cases, derivatization is employed to increase the volatility and thermal stability of analytes. For related sulfonamides, derivatization techniques can improve chromatographic behavior and detection sensitivity. researchgate.net For example, nitrosamine (B1359907) derivatives of secondary amines can be analyzed by GC-MS after a denitrosation and sulfonylation process. researchgate.net This highlights the adaptability of GC methods for analyzing specific classes of derivatives or impurities associated with the main compound.

Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis
ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
MS Source Temp 230 °C
Scan Range 40-450 m/z

Spectroscopic Techniques for Structural Elucidation and Electronic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of N-(3-diethylaminopropyl)-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For N-(3-diethylaminopropyl)-p-toluenesulfonamide, the spectrum would show characteristic signals for the aromatic protons of the p-substituted benzene (B151609) ring (two doublets), the methyl group on the toluene (B28343) ring (a singlet), and the protons of the N-(3-diethylaminopropyl) side chain (triplets and multiplets). The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the aliphatic side chain.

Research Findings: Reference spectra for the p-toluenesulfonamide moiety are well-documented. chemicalbook.comspectrabase.com The aromatic protons typically appear as two doublets around 7.3-7.8 ppm, while the methyl group singlet is found near 2.4 ppm in a solvent like DMSO-d₆. spectrabase.com The signals for the N-(3-diethylaminopropyl) group would be expected in the aliphatic region (approx. 0.9-3.1 ppm), with chemical shifts influenced by the adjacent nitrogen atoms. The specific chemical shifts can vary slightly depending on the solvent used, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). sigmaaldrich.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for N-(3-diethylaminopropyl)-p-Toluenesulfonamide (in CDCl₃)
ProtonsMultiplicityApprox. Chemical Shift (ppm)Integration
Aromatic (ortho to SO₂) ** Doublet7.752H
Aromatic (ortho to CH₃) Doublet7.302H
NH Triplet (broad)~5.0-6.01H
CH₂ (adjacent to NH) Quartet~2.952H
CH₂ (adjacent to NEt₂) **Triplet~2.502H
N(CH₂CH₃)₂ Quartet~2.554H
Toluene CH₃ Singlet2.433H
Central CH₂ of propyl Quintet~1.652H
N(CH₂CH₃)₂ Triplet~1.006H

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice. wikipedia.orgnih.gov

Methodology: The process begins with the growth of a high-quality single crystal of N-(3-diethylaminopropyl)-p-toluenesulfonamide, which can be a challenging step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are measured. This diffraction pattern is mathematically processed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org

Research Findings: While a specific crystal structure for N-(3-diethylaminopropyl)-p-toluenesulfonamide may not be publicly available, the technique has been widely used to characterize countless organic molecules, including other sulfonamides. wikipedia.orgresearchgate.net The data obtained would unambiguously confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state, including the torsion angles of the flexible diethylaminopropyl side chain and the geometry around the sulfur atom.

Table 4: Hypothetical Crystallographic Data Parameters
ParameterExample Value
Chemical Formula C₁₄H₂₄N₂O₂S
Formula Weight 284.42
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95.5°
Volume 1548 ų
Z (Molecules per unit cell) 4
Calculated Density 1.22 g/cm³

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

Methodology: For a compound like N-(3-diethylaminopropyl)-p-toluenesulfonamide, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺. This ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Research Findings: The fragmentation of aromatic sulfonamides has been investigated, revealing characteristic pathways. nih.govnih.gov A primary fragmentation pathway involves the cleavage of the S-N bond. Another common fragmentation for arylsulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov For N-(3-diethylaminopropyl)-p-toluenesulfonamide, fragmentation would also be expected along the aliphatic side chain, such as cleavage adjacent to the nitrogen atoms (alpha-cleavage), which is a common pathway for amines. libretexts.org The resulting fragmentation pattern allows for the unambiguous identification of the compound and can be used to distinguish it from its isomers.

Table 5: Plausible ESI-MS/MS Fragmentation of N-(3-diethylaminopropyl)-p-Toluenesulfonamide ([M+H]⁺ = m/z 285.16)
m/zProposed Fragment StructureDescription of Loss
285.16 [C₁₄H₂₅N₂O₂S]⁺ Protonated Molecular Ion [M+H]⁺
213.09 [C₈H₁₃N₂O₂S]⁺Loss of C₄H₁₀ (diethyl group fragment)
155.02 [C₇H₇O₂S]⁺p-Toluenesulfonyl cation
130.16 [C₈H₂₀N]⁺Diethylaminopropyl cation
91.05 [C₇H₇]⁺Tropylium ion (from p-tolyl group)

Hyphenated Analytical Approaches in N-(3-diethylaminopropyl)-p-Toluenesulfonamide Research

The characterization of N-(3-diethylaminopropyl)-p-toluenesulfonamide and its derivatives in complex matrices necessitates the use of advanced analytical methodologies that offer both high separation efficiency and sensitive, specific detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this regard. nih.govnih.govjournalijsra.com These approaches, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide comprehensive qualitative and quantitative information crucial for research and quality control. longdom.orgresearchgate.net

The coupling of a separation technique with an on-line spectroscopic detection technology defines a hyphenated technique. nih.gov In the context of N-(3-diethylaminopropyl)-p-toluenesulfonamide analysis, chromatography is employed to separate the target analyte from impurities, byproducts, or matrix components, while mass spectrometry provides detailed structural information and sensitive detection. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile hyphenated technique for the analysis of non-volatile and thermally labile compounds like N-(3-diethylaminopropyl)-p-toluenesulfonamide. longdom.org The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer.

Instrumentation and Methodology

A typical LC-MS system for the analysis of N-(3-diethylaminopropyl)-p-toluenesulfonamide would consist of an HPLC system coupled to a mass spectrometer, often a quadrupole or ion trap analyzer, via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules, generating predominantly protonated molecular ions ([M+H]+) with minimal fragmentation in the source. nih.gov

Tandem mass spectrometry (MS/MS) is frequently employed for structural elucidation and enhanced selectivity. nih.gov In this mode, the protonated molecule of N-(3-diethylaminopropyl)-p-toluenesulfonamide is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer. nih.gov

Anticipated Research Findings

Based on studies of related N-alkyl-p-toluenesulfonamides, the positive ion ESI mass spectrum of N-(3-diethylaminopropyl)-p-toluenesulfonamide is expected to show a prominent protonated molecular ion. acs.org The fragmentation of this ion in MS/MS experiments would likely proceed through characteristic pathways for N-alkyl-p-toluenesulfonamides. acs.org Two primary fragmentation mechanisms are anticipated:

Cleavage of the S-N bond, leading to the formation of the p-toluenesulfonyl cation. acs.org

Cleavage of the C-N bond of the propyl chain, resulting in the formation of a protonated p-toluenesulfonamide and the elimination of a neutral alkene. acs.org

The following table summarizes the expected key mass spectral data for N-(3-diethylaminopropyl)-p-toluenesulfonamide based on these predicted fragmentation pathways.

Analyte Precursor Ion (m/z) Predicted Major Fragment Ions (m/z) Proposed Fragment Identity
N-(3-diethylaminopropyl)-p-Toluenesulfonamide285.17155.03p-Toluenesulfonyl cation
172.05Protonated p-Toluenesulfonamide
114.13Diethylaminopropyl cation

This table is generated based on established fragmentation patterns for N-alkyl-p-toluenesulfonamides and may not represent all possible fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

For derivatives of N-(3-diethylaminopropyl)-p-toluenesulfonamide that are sufficiently volatile and thermally stable, or can be made so through derivatization, GC-MS offers excellent chromatographic resolution. nih.gov

Instrumentation and Methodology

In a GC-MS system, the sample is injected into a heated inlet where it is vaporized and introduced onto a capillary column by a carrier gas. The separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a hard ionization technique that produces extensive fragmentation, yielding a characteristic mass spectrum that can be used as a fingerprint for compound identification.

Anticipated Research Findings

The electron ionization mass spectrum of N-(3-diethylaminopropyl)-p-toluenesulfonamide would be expected to show a molecular ion peak, albeit potentially of low intensity due to extensive fragmentation. The fragmentation pattern would provide valuable structural information. Key fragment ions would likely correspond to the cleavage of the alkyl side chain and the toluenesulfonyl moiety.

The table below outlines the anticipated GC-MS data for N-(3-diethylaminopropyl)-p-toluenesulfonamide.

Analyte Retention Index (Predicted) Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Fragment Identity
N-(3-diethylaminopropyl)-p-Toluenesulfonamide1800-2200 (on a non-polar column)284.16155.03p-Toluenesulfonyl cation
91.05Tropylium cation
86.10Diethylaminomethyl cation

Retention indices are estimations and can vary significantly based on the specific GC conditions.

The combination of chromatographic retention data and mass spectral information from these hyphenated techniques provides a high degree of confidence in the identification and quantification of N-(3-diethylaminopropyl)-p-toluenesulfonamide and its derivatives in complex research samples.

Applications in Advanced Materials Science and Catalysis

N-(3-diethylaminopropyl)-p-Toluenesulfonamide as a Ligand in Metal Coordination Chemistry

The potential of a molecule to act as a ligand in coordination chemistry is dependent on the presence of suitable donor atoms that can coordinate to a metal center. While p-Toluenesulfonamide (B41071), N-(3-diethylaminopropyl)- possesses nitrogen and oxygen atoms that could theoretically act as donors, there is no available research on its use in this capacity.

Design and Synthesis of Metal Complexes Featuring N-(3-diethylaminopropyl)-p-Toluenesulfonamide

No scientific literature or patents were identified that describe the design, synthesis, or characterization of metal complexes featuring p-Toluenesulfonamide, N-(3-diethylaminopropyl)- as a ligand. The exploration of its coordination behavior with various metal ions, such as transition metals, has not been documented.

Catalytic Activity of N-(3-diethylaminopropyl)-p-Toluenesulfonamide-Metal Systems

Consequently, with no reported synthesis of metal complexes involving this compound, there is no information on the catalytic activity of any such systems. Research into the potential for these hypothetical complexes to catalyze organic transformations or other chemical reactions has not been published.

Integration of N-(3-diethylaminopropyl)-p-Toluenesulfonamide into Polymer Architectures

The integration of small molecules into polymer structures as monomers, cross-linking agents, or additives is a common strategy to impart specific functionalities. However, the role of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- in polymer science has not been described in the available literature.

Role as a Monomer or Cross-linking Agent

There are no studies indicating that p-Toluenesulfonamide, N-(3-diethylaminopropyl)- has been used as a monomer in polymerization reactions or as a cross-linking agent to form polymer networks. Its potential reactivity in polymerization processes and its effect on the resulting polymer properties remain uninvestigated.

Application as a Polymer Additive or Modifier

Similarly, no information exists regarding the use of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- as a polymer additive or modifier. Its potential effects as a plasticizer, flame retardant, stabilizer, or other type of modifier in various polymer systems have not been reported.

N-(3-diethylaminopropyl)-p-Toluenesulfonamide in the Development of Functional Materials (e.g., coatings, resins)

The development of functional materials often relies on the incorporation of molecules that provide specific properties such as adhesion, durability, or chemical resistance. While related compounds like p-toluenesulfonamide are used in the production of resins, there is no evidence of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- being utilized for such purposes. Its application in the formulation of coatings, resins, or other functional materials is not documented in the scientific or technical literature.

Utility in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- lends itself to participation in supramolecular chemistry and self-assembly processes, driven by a combination of non-covalent interactions. While specific research on the self-assembly of this particular compound is not extensively documented, its structural motifs—a p-toluenesulfonamide group and a flexible N-(3-diethylaminopropyl) side chain—provide a basis for predicting its behavior based on well-established principles of molecular recognition and aggregation.

The p-toluenesulfonamide moiety serves as a versatile platform for forming robust hydrogen-bonded networks. The sulfonamide group possesses both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), which can lead to the formation of predictable supramolecular synthons. nih.gov Aromatic sulfonamides are known to exhibit conformational flexibility, which can influence the geometry of the resulting self-assembled structures. nih.gov

The N-(3-diethylaminopropyl) side chain introduces several key features that influence self-assembly. The tertiary amine is basic and can be protonated, introducing electrostatic interactions and altering the molecule's solubility and aggregation behavior in response to pH. The flexible propyl chain allows the molecule to adopt various conformations to maximize favorable intermolecular interactions. Furthermore, the diethylamino group can also participate in weaker C-H···O or C-H···π interactions, further stabilizing the supramolecular architecture.

The interplay between the hydrophilic (diethylaminopropyl) and hydrophobic (p-toluenesulfonyl) regions of the molecule suggests amphiphilic character. nih.govnih.gov In aqueous media, such amphiphiles can self-assemble into a variety of nanoscale structures, such as micelles or vesicles, where the hydrophobic aromatic groups are shielded from the water by the hydrophilic amino side chains. nih.gov The specific morphology of these aggregates would be dependent on factors such as concentration, temperature, and pH.

The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, are highly relevant to p-Toluenesulfonamide, N-(3-diethylaminopropyl)-. nih.govhhu.de The predictable hydrogen bonding of the sulfonamide group, combined with the potential for van der Waals and electrostatic interactions involving the side chain, allows for the rational design of extended solid-state structures. nih.gov The conformation of the alkylamino substituent can significantly influence the packing of molecules in the crystal lattice. acs.org

Below is a hypothetical representation of the potential non-covalent interactions that could drive the self-assembly of p-Toluenesulfonamide, N-(3-diethylaminopropyl)-.

Interaction TypeDonor/Acceptor Groups InvolvedPotential Supramolecular Motif
Hydrogen BondingSulfonamide N-H (donor) and Sulfonyl O (acceptor)Chains, sheets, or dimers
Electrostatic InteractionsProtonated Diethylamino Group (+) and counter-ions (-) or polar groupsIon pairs, salt bridges
Hydrophobic InteractionsTolyl groupsAggregation of aromatic rings
van der Waals ForcesAlkyl chainsClose packing in aggregated structures

Detailed research findings on the self-assembly of closely related N-substituted p-toluenesulfonamides have highlighted the importance of the substituent in directing the final supramolecular architecture. For instance, the length and branching of an alkyl chain can dictate whether the resulting structure is one-dimensional (chains) or two-dimensional (sheets). The presence of functional groups capable of forming additional hydrogen bonds can lead to more complex three-dimensional networks. nih.gov While direct experimental data for p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is limited in the public domain, the foundational principles of supramolecular chemistry provide a strong framework for understanding its potential to form ordered assemblies.

Role As a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

N-(3-diethylaminopropyl)-p-Toluenesulfonamide in the Construction of Nitrogen-Containing Heterocycles

There is no specific information available in the scientific literature detailing the use of p-Toluenesulfonamide (B41071), N-(3-diethylaminopropyl)- as a building block or reagent in the synthesis of nitrogen-containing heterocycles. General methodologies for constructing such heterocycles often employ simpler sulfonamides or other precursors. mdpi.comnih.govmdpi.comnih.govopenmedicinalchemistryjournal.com

Application in Multicomponent Reactions (MCRs) and Cascade Processes

A review of chemical databases and literature on multicomponent reactions (MCRs) and cascade processes did not yield any examples where p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is used as a reactant. MCRs are powerful tools in synthetic chemistry for building molecular complexity, but the participation of this specific sulfonamide has not been documented. nih.gov

Strategic Use as a Protecting Group or Activating Agent in Organic Synthesis

The p-toluenesulfonyl (tosyl) group is a common protecting group for amines in organic synthesis due to its stability under various reaction conditions. organic-chemistry.orgnih.gov However, there are no literature reports that specifically describe the strategic use of the entire p-Toluenesulfonamide, N-(3-diethylaminopropyl)- molecule for this purpose or as an activating agent. The deprotection of N-substituted tosylamides can be challenging, often requiring harsh conditions, which might limit their application as versatile protecting groups. nih.govorganic-chemistry.org

Synthesis of Biologically Relevant Scaffolds Utilizing N-(3-diethylaminopropyl)-p-Toluenesulfonamide as a Building Block

While the synthesis of diverse, biologically relevant, and sp3-rich scaffolds is a significant goal in medicinal chemistry, there is no evidence to suggest that p-Toluenesulfonamide, N-(3-diethylaminopropyl)- has been employed as a key building block in such endeavors. nih.govnih.gov Research in this area tends to focus on other classes of compounds and synthetic strategies to achieve molecular diversity and biological activity. nih.govnih.gov

Future Directions and Emerging Paradigms in N 3 Diethylaminopropyl P Toluenesulfonamide Research

Innovations in Sustainable Synthesis and Process Intensification

Traditional methods for synthesizing N-alkylated sulfonamides often rely on reagents like p-toluenesulfonyl chloride, which can generate significant waste, and batch processing, which can be inefficient. acs.orggoogle.com The future of synthesizing p-Toluenesulfonamide (B41071), N-(3-diethylaminopropyl)- lies in the adoption of green chemistry principles and process intensification technologies to enhance safety, reduce environmental impact, and improve efficiency.

Sustainable Catalysis: A significant shift is occurring from stoichiometric reagents to catalytic systems. For the N-alkylation of sulfonamides, "borrowing hydrogen" or "hydrogen autotransfer" methodologies using earth-abundant metal catalysts like manganese are gaining prominence. acs.org These reactions use alcohols as alkylating agents, with water as the sole byproduct, representing a highly atom-economical approach. acs.org Future research could focus on developing a manganese or iridium-catalyzed reaction between p-toluenesulfonamide and 3-(diethylamino)-1-propanol to form the target compound, thereby avoiding the use of alkyl halides.

Process Intensification with Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch reactions, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automated, scalable production. acs.orgrsc.orgresearchgate.net The synthesis of sulfonamides has been successfully demonstrated in flow reactors, achieving high yields and purity with reduced reaction times. acs.orgacs.org An intensified process for p-Toluenesulfonamide, N-(3-diethylaminopropyl)- could involve pumping streams of p-toluenesulfonyl chloride and N,N-diethyl-1,3-propanediamine through a heated microreactor, enabling rapid, controlled, and scalable production. acs.orgresearchgate.net

Electrochemical Synthesis: Electrochemistry presents a reagent-free, green alternative for chemical transformations. The direct oxidative coupling of thiols and amines to form sulfonamides has been achieved using electricity as the driving force. nih.govtue.nlacs.org This approach could be adapted to couple p-toluenethiol with N,N-diethyl-1,3-propanediamine, eliminating the need for pre-functionalized starting materials and harsh oxidants.

Table 1: Comparison of Synthetic Paradigms for p-Toluenesulfonamide, N-(3-diethylaminopropyl)-
ParadigmKey PrinciplesPotential Advantages for Target CompoundAssociated Byproducts
Conventional Batch SynthesisUse of p-toluenesulfonyl chloride and an amine in a solvent.Well-established, reliable methodology.Chloride salts, stoichiometric waste.
Catalytic Borrowing HydrogenCatalytic transfer of hydrogen from an alcohol to an amine. acs.orgHigh atom economy, uses less toxic alcohols, reduced waste. acs.orgWater. acs.org
Continuous Flow SynthesisReactants are continuously pumped through a reactor. acs.orgEnhanced safety, scalability, improved process control, higher throughput. rsc.orgcetjournal.itDependent on reaction, but solvent use is often minimized.
Electrochemical CouplingElectricity-driven reaction between a thiol and an amine. nih.govAvoids chemical oxidants, uses commodity chemicals, mild conditions. nih.govacs.orgHydrogen gas. acs.org

Advanced Applications in Emerging Technologies (e.g., smart materials, sensing)

The unique chemical structure of p-Toluenesulfonamide, N-(3-diethylaminopropyl)-, featuring a sulfonamide group capable of hydrogen bonding and pH-responsive behavior, alongside a tertiary amine, makes it an intriguing candidate for incorporation into smart materials and sensors.

Stimuli-Responsive Polymers: Sulfonamide moieties can be integrated into polymer backbones to create materials that respond to changes in pH. usm.eduresearchgate.net The sulfonamide proton is acidic, and its ionization state changes with pH, altering the polymer's hydrophilicity and solubility. researchgate.netscienceopen.com By copolymerizing a vinyl-functionalized derivative of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- with other monomers, it is possible to create hydrogels or polymers that swell, shrink, or exhibit a sol-gel transition in response to specific pH or temperature triggers. scienceopen.comnih.gov The presence of the diethylaminopropyl group could provide an additional pH-responsive handle and a site for further functionalization. Such materials could find applications in controlled drug delivery or as actuators in soft robotics.

Chemical Sensing Platforms: The sulfonamide and tertiary amine groups are both capable of coordinating with metal ions. This suggests that the compound could be used as a ligand in chemical sensors. When immobilized on a substrate (e.g., a gold nanoparticle or a polymer film), the binding of a specific metal ion could induce a detectable change in an optical or electrochemical signal. Future work could explore the development of selective chemosensors for environmental monitoring of heavy metals or for diagnostic applications.

Table 2: Potential Applications in Emerging Technologies
Technology AreaRelevant Functional GroupsProposed Application ConceptPotential Outcome
Smart Materials (Hydrogels)Sulfonamide (acidic proton), Tertiary Amine (basic)Incorporate into a polymer backbone to create a dual pH-responsive material that swells in both acidic and basic conditions. usm.eduscienceopen.comTunable drug release systems, soft actuators.
Chemical SensingSulfonamide, Tertiary AmineImmobilize on a surface to act as a chelating agent for specific metal ions.Electrochemical or colorimetric sensor for environmental or biological analytes.
Responsive CoatingsSulfonamideCreate a surface coating where pH changes alter surface wettability or bio-adhesion. researchgate.netSelf-cleaning surfaces, anti-biofouling coatings for medical devices.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netnih.gov While specific models for p-Toluenesulfonamide, N-(3-diethylaminopropyl)- are not yet developed, these computational tools offer a clear path for future exploration.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity or physical properties of molecules. researchgate.netresearchgate.net By training a model on a dataset of related sulfonamide compounds with known properties, researchers could predict the potential activities of novel analogues of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- without synthesizing them. nih.gov This can accelerate the discovery of derivatives with enhanced efficacy for a particular target.

De Novo Design: Generative AI models can design entirely new molecules optimized for specific criteria. nih.gov A generative model could be tasked to create novel sulfonamides that retain the core structure of the target compound but are modified to improve properties like solubility, target binding affinity, or metabolic stability. This approach could rapidly generate a focused library of promising new chemical entities for further investigation.

Reaction Optimization and Pathway Prediction: ML models can also predict the outcomes of chemical reactions and suggest optimal conditions, accelerating the development of the sustainable synthesis routes discussed previously. nih.gov An AI platform could analyze vast reaction databases to propose the most efficient catalysts, solvents, and temperature profiles for the N-alkylation of p-toluenesulfonamide with 3-(diethylamino)-1-propanol.

Exploration of New Chemical Reactivities and Transformation Pathways

The reactivity of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is largely defined by the sulfonamide linkage, the aromatic ring, and the tertiary amine side chain. While its fundamental reactions are understood, future research can uncover novel transformations leading to new molecular scaffolds.

Catalytic C-H Functionalization: Modern organic synthesis increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds. The aromatic ring of the toluenesulfonyl group and the alkyl chains of the diethylaminopropyl group present multiple sites for late-stage functionalization. Catalytic methods could be developed to selectively introduce new functional groups (e.g., halogens, alkyl, or aryl groups) onto the molecule, providing rapid access to a diverse range of analogues without requiring de novo synthesis.

Photoredox Catalysis: Light-mediated photoredox catalysis opens up unique reaction pathways under mild conditions. This technology could be used to explore novel couplings or functionalizations involving the sulfonamide or amine moieties. For instance, photoredox-catalyzed reactions could enable the decarboxylative alkylation of the sulfonamide nitrogen with carboxylic acids, offering a new route to complex derivatives. researchgate.net

Metabolic and Degradation Pathways: Understanding how the molecule is transformed in vivo or in the environment is crucial. Studies mimicking metabolic processes or investigating photocatalytic degradation could reveal novel transformation products. nih.govresearchgate.netresearchgate.netnih.gov These transformations, such as hydroxylation of the aromatic ring or N-dealkylation of the side chain, not only provide insight into the molecule's stability and fate but can also inspire the synthesis of these new derivatives as standalone compounds for biological evaluation. nih.govnih.gov

Q & A

What are the established synthetic routes for p-Toluenesulfonamide, N-(3-diethylaminopropyl)-, and how do reaction conditions influence yield?

Classification: Basic
Answer:
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common approach is reacting p-toluenesulfonyl chloride with N-(3-diethylaminopropyl)amine under controlled basic conditions (e.g., triethylamine in THF at 0–25°C) to prevent side reactions like hydrolysis . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (THF, DCM) enhance reactivity .
  • Temperature : Lower temperatures (0–5°C) minimize decomposition of the sulfonyl chloride .
  • Stoichiometry : Excess amine (1.2–1.5 eq) ensures complete conversion of the sulfonyl chloride .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

*2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for p-Toluenesulfonamide derivatives?

Classification: Advanced
Answer:
Discrepancies in spectral data may arise from impurities, tautomerism, or dynamic effects. Methodological strategies include:

  • Multi-nuclear NMR : Compare 1^1H, 13^13C, and DEPT-135 spectra to confirm substituent environments. For example, the p-toluenesulfonyl group shows characteristic aromatic protons at δ 7.2–7.8 ppm and a singlet for the methyl group at δ 2.4 ppm .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm error to distinguish isobaric interferences .
  • Cross-validation with synthetic intermediates : Analyze precursor compounds (e.g., N-(3-diethylaminopropyl)amine) to identify artifacts introduced during sulfonylation .

*3. What experimental design considerations are critical for studying the biochemical activity of p-Toluenesulfonamide derivatives?

Classification: Advanced
Answer:
Derivatives like N-[α-(chloroacetyl)phenethyl]-p-toluenesulfonamide (a protease inhibitor) require:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases) to measure IC50_{50} values under physiological pH and temperature .
  • Control experiments : Include competitive inhibitors (e.g., TPCK) and assess non-specific binding via scrambled peptide substrates .
  • Structural analogs : Synthesize derivatives with modified diethylamino or sulfonamide groups to establish structure-activity relationships (SAR) .

How do steric and electronic effects of the diethylaminopropyl group influence the reactivity of this compound?

Classification: Advanced
Answer:
The N-(3-diethylaminopropyl) moiety introduces:

  • Steric hindrance : Bulky diethyl groups slow nucleophilic attacks at the sulfonamide nitrogen, necessitating elevated temperatures in coupling reactions .
  • Basicity : The tertiary amine (pKa_a ~10) can act as an intramolecular base, facilitating deprotonation in catalytic cycles or altering solubility in acidic media .
    Experimental validation: Compare reaction kinetics with analogs lacking the diethylamino group (e.g., N-propyl derivatives) .

What purification strategies are optimal for isolating p-Toluenesulfonamide derivatives with high purity?

Classification: Basic
Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate sulfonamides from unreacted amine or sulfonyl chloride .
  • Acid-base extraction : Leverage the basicity of the diethylaminopropyl group by washing crude products with dilute HCl (removes acidic impurities) followed by neutralization .
  • Recrystallization : Ethanol/water mixtures are effective for high-melting-point derivatives (>150°C) .

How can computational methods aid in predicting the physicochemical properties of this compound?

Classification: Advanced
Answer:

  • LogP calculation : Tools like ChemAxon or Schrödinger predict lipophilicity, critical for bioavailability studies. The diethylaminopropyl group increases hydrophilicity (lower LogP) compared to alkyl analogs .
  • pKa_a estimation : Software (e.g., MarvinSketch) models the basicity of the tertiary amine, guiding pH optimization in synthetic or biological assays .
  • Docking studies : Predict binding modes to target proteins (e.g., proteases) using AutoDock Vina, focusing on sulfonamide-protein hydrogen bonds .

What safety precautions are essential when handling p-Toluenesulfonamide, N-(3-diethylaminopropyl)-?

Classification: Basic
Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (potential irritant) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile amines or solvents (e.g., triethylamine) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

How does the sulfonamide group participate in hydrogen-bonding interactions in crystal structures?

Classification: Advanced
Answer:
The sulfonamide (-SO2_2NH-) moiety acts as a hydrogen-bond donor (N–H) and acceptor (S=O). In crystallographic studies:

  • N–H···O interactions : Stabilize dimeric or helical packing motifs, observed in analogs like N-methyl-p-toluenesulfonamide .
  • S=O···H–N (amide) bonds : Common in co-crystals with carboxylic acids or ureas, relevant for supramolecular chemistry .
    Experimental verification requires single-crystal X-ray diffraction (SCXRD) or IR spectroscopy (N–H stretch at ~3300 cm1^{-1}) .

What are the limitations of thin-layer chromatography (TLC) in monitoring reactions involving this compound?

Classification: Basic
Answer:

  • Low sensitivity : Weak UV absorption of the sulfonamide group may require staining (e.g., ninhydrin for amines) .
  • Co-spotting artifacts : Similar Rf_f values for starting materials and products necessitate dual visualization (UV + iodine vapor) .
  • Solvent system optimization : Polar derivatives may require high-polarity mobile phases (e.g., 10% MeOH in DCM) .

How can researchers address low yields in large-scale syntheses of this compound?

Classification: Advanced
Answer:

  • Process optimization :
    • Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic sulfonylation .
    • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Byproduct analysis : Employ LC-MS to identify hydrolysis products (e.g., p-toluenesulfonic acid) and adjust water content in solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.